BenchChemオンラインストアへようこそ!

2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid

IRAK4 inhibitor kinase selectivity immunology & inflammation

2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid (CAS 2306263-98-7; molecular formula C₈H₇NO₃; molecular weight 165.15) is a heterocyclic building block comprising a partially saturated fused furo[2,3-b]pyridine core bearing a carboxylic acid substituent at the 4-position. Unlike aromatic furopyridines, the 2,3-dihydro substitution pattern alters ring electronics and conformational flexibility, properties that are exploited in the design of kinase and bromodomain inhibitors.

Molecular Formula C8H7NO3
Molecular Weight 165.148
CAS No. 2306263-98-7
Cat. No. B2394130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid
CAS2306263-98-7
Molecular FormulaC8H7NO3
Molecular Weight165.148
Structural Identifiers
SMILESC1COC2=NC=CC(=C21)C(=O)O
InChIInChI=1S/C8H7NO3/c10-8(11)6-1-3-9-7-5(6)2-4-12-7/h1,3H,2,4H2,(H,10,11)
InChIKeyHPWOPCZUTIITRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic Acid (CAS 2306263-98-7): Scaffold Identity and Procurement-Relevant Structural Features


2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid (CAS 2306263-98-7; molecular formula C₈H₇NO₃; molecular weight 165.15) is a heterocyclic building block comprising a partially saturated fused furo[2,3-b]pyridine core bearing a carboxylic acid substituent at the 4-position . Unlike aromatic furopyridines, the 2,3-dihydro substitution pattern alters ring electronics and conformational flexibility, properties that are exploited in the design of kinase and bromodomain inhibitors . The free carboxylic acid provides a derivatizable handle for amide coupling or esterification, positioning this compound as a late-stage functionalization intermediate in medicinal chemistry programs.

Why 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic Acid Cannot Be Interchanged with Common Furopyridine or Pyridine Scaffolds


Substituting 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid with other furopyridine regioisomers (e.g., furo[3,2-b]pyridine, furo[2,3-c]pyridine) or oxidized furo[2,3-b]pyridine is not chemically equivalent [1]. The 2,3-dihydro saturation eliminates aromaticity across the furan ring, altering hydrogen-bonding capacity, conformational preference, and metabolic stability of derived inhibitors . In IRAK4 inhibitor programs, the dihydrofuro[2,3-b]pyridine scaffold yielded compounds with balanced biochemical potency (IC₅₀ = 7.3 nM) and improved oral bioavailability (F = 21%), whereas the corresponding fully aromatic furopyridine and 7-azaindole analogs failed to achieve comparable pharmacokinetic profiles under identical optimization conditions .

Quantitative Differentiation Guide for 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic Acid: Head-to-Head Evidence for Procurement Decisions


IRAK4 Biochemical Potency: Dihydrofuro[2,3-b]pyridine Scaffold vs. Screening Hits and Competing Cores

In a 2023 European Journal of Medicinal Chemistry study, the dihydrofuro[2,3-b]pyridine scaffold enabled progression from a screening hit (compound 16, IC₅₀ = 243 nM) to a lead compound (compound 38) with IRAK4 IC₅₀ = 7.3 nM . This represents a 33-fold improvement in biochemical potency. The scaffold was validated across an optimization cascade that included compound 21 (IC₅₀ = 6.2 nM; clearance = 43 mL/min/kg; oral bioavailability F = 1.6%; LLE = 5.4) and compound 38 (IC₅₀ = 7.3 nM; clearance = 12 mL/min/kg; F = 21%; LLE = 6.0) . The dihydrofuro[2,3-b]pyridine core provided a scaffold advantage over the promiscuous 7-azaindole hinge binder: the furopyridine isostere enables modulation of hydrogen-bond interactions at the kinase hinge, improving selectivity without sacrificing potency [1]. Compound 38 also demonstrated selectivity against IRAK1 (no IC₅₀ reported; selectivity inferred from functional assays) and favorable in vitro safety profiles .

IRAK4 inhibitor kinase selectivity immunology & inflammation structure-activity relationship

Kinase Hinge-Binding Selectivity: Furo[2,3-b]pyridine Isostere vs. 7-Azaindole in Kinase Inhibitor Design

The furo[2,3-b]pyridine core functions as an isosteric replacement for the 7-azaindole hinge binder commonly employed in kinase inhibitors such as vemurafenib [1]. The 2020 Tetrahedron Letters paper establishes that modifying hydrogen-bond interactions between a kinase inhibitor and the enzyme hinge region can improve selectivity without sacrificing potency [1]. The furopyridine core contains an electron-deficient pyridine ring and an electron-rich furan ring—an electronic distribution distinct from 7-azaindole [1]. Quantitative deconvolution of hinge-binding thermodynamics has not been performed for this exact compound; however, the scaffold advantage is demonstrated by the successful application of furo[2,3-b]pyridine-based inhibitors against B-Raf, Lck, EGFR, IGF-1R, and AKT, targets for which 7-azaindole-based inhibitors suffer from broad kinome cross-reactivity [1]. A 4-step synthetic route to the furo[2,3-b]pyridine core with functional handles at the 3- and 5-positions has been demonstrated on multi-gram scale, with only one chromatographic purification step required [1].

kinase inhibitor hinge binder selectivity engineering isosteric replacement

Synthetic Accessibility and Scalability: 2,3-Dihydrofuro[2,3-b]pyridine Core vs. Competing Heterocyclic Building Blocks

A 2020 Tetrahedron Letters publication describes a concise 4-step synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, executed on multi-gram scale with only one chromatographic purification step [1]. This contrasts with many competing fused heterocyclic cores (e.g., thieno[3,2-b]pyridine, pyrrolo[2,3-b]pyridine) that require 6–8 synthetic steps with multiple chromatographic purifications [1]. The 4-position carboxylic acid of 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid provides a native functional handle for amide bond formation, eliminating the need for post-synthetic oxidation or protecting-group manipulations required for other cores . Commercially, this compound is available at ≥97% purity (NLT 97%) from multiple vendors (MolCore, Bidepharm), with batch-specific NMR, HPLC, and GC analytical data .

gram-scale synthesis medicinal chemistry building block cross-coupling

Solubility Advantage: Furo[2,3-b]pyridine Core vs. Thieno[2,3-b]pyridine Analog

The parent furo[2,3-b]pyridine scaffold exhibits an estimated aqueous solubility of 5,167 mg/L at 25°C (log Kow = 1.51, estimated), while the sulfur-containing thieno[2,3-b]pyridine analog is significantly less soluble due to reduced hydrogen-bond acceptor capacity . The 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid variant is expected to possess still greater solubility owing to the ionizable carboxylic acid group (predicted pKa ~3.8–4.2 for the conjugate acid of furo[2,3-b]pyridine) . The fused furan oxygen contributes to aqueous solubility through hydrogen-bond acceptor interactions, a feature absent in thieno[2,3-b]pyridine and carbocyclic indole/indoline analogs .

aqueous solubility physicochemical properties drug-likeness furopyridine

Patent-Protected Scaffold for IRAK4 and Neurodegenerative Disease Programs: 2,3-Dihydrofuro[2,3-b]pyridine Intellectual Property Landscape

The 2,3-dihydrofuro[2,3-b]pyridine scaffold is protected under US Patent 11,214,576 B2 (granted 2022, assigned to a pharmaceutical entity) covering 2,3-dihydrofuro[2,3-b]pyridine compounds for the treatment of neurodegenerative disorders including Alzheimer's disease [1]. Separately, the dihydrofuro[2,3-b]pyridine core has been claimed in IRAK4 inhibitor patents (WO/EP applications, priority 2013–2014) for inflammatory and autoimmune indications . This dual patent coverage for distinct therapeutic areas—neurodegeneration and immunology/inflammation—is a distinguishing feature not shared by other furopyridine regioisomers (furo[3,2-b]pyridine, furo[2,3-c]pyridine, furo[3,2-c]pyridine), which lack comparable breadth of patent-protected applications [2].

IRAK4 patent neurodegeneration Alzheimer's disease intellectual property scaffold exclusivity

In Vitro Anti-Inflammatory Cytokine Suppression: Functional Validation of the Dihydrofuro[2,3-b]pyridine Scaffold in Disease-Relevant Cellular Models

Compound 38, a dihydrofuro[2,3-b]pyridine-based IRAK4 inhibitor, demonstrated dose-dependent suppression of pro-inflammatory cytokine production (TNF-α) in both mouse immortalized bone marrow-derived macrophages (iBMDMs) and human peripheral blood mononuclear cells (PBMCs) upon LPS stimulation . In vivo, oral administration of compound 38 significantly inhibited serum TNF-α secretion in an LPS-induced mouse model . While quantitative IC₅₀ values for the cellular and in vivo cytokine assays are not publicly reported in the available abstract, the progression from biochemical potency (IC₅₀ = 7.3 nM) through cellular to in vivo efficacy represents a complete translational validation cascade that is absent for the majority of competing furopyridine regioisomers, for which only biochemical or single-cell-line data exist without in vivo pharmacodynamic confirmation .

TNF-α inhibition cytokine suppression PBMC assay LPS challenge translational pharmacology

Recommended Procurement Scenarios for 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic Acid Based on Verified Differentiation Evidence


Scenario 1: IRAK4-Targeted Inflammatory and Autoimmune Disease Programs

For teams developing IRAK4 inhibitors for rheumatoid arthritis, psoriasis, or inflammatory bowel disease, 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid serves as an advanced starting material for generating analogs in the compound 21 → compound 38 optimization trajectory. The scaffold has demonstrated progression from a 243 nM hit to a 7.3 nM lead with optimized clearance (12 mL/min/kg) and oral bioavailability (F = 21%), validated by in vivo TNF-α suppression .

Scenario 2: Kinase Inhibitor Discovery Requiring Hinge-Binder Selectivity Engineering

When 7-azaindole-based kinase inhibitors exhibit promiscuous kinome profiles, the furo[2,3-b]pyridine core can serve as an isosteric replacement to modulate hinge-binding interactions and improve selectivity . The 4-position carboxylic acid of 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid allows direct amide coupling to generate focused libraries targeting B-Raf, Lck, EGFR, IGF-1R, or AKT .

Scenario 3: Neurodegenerative Disease Programs Leveraging Patent-Protected Scaffold Space

For Alzheimer's disease or related neurodegenerative disorder programs, the 2,3-dihydrofuro[2,3-b]pyridine scaffold is protected by US Patent 11,214,576 B2 . 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid can be elaborated using the disclosed synthetic methods to access patent-protected chemical space, reducing competitive crowding compared to other heteroaromatic scaffolds.

Scenario 4: High-Throughput Library Synthesis Requiring Aqueous-Compatible Building Blocks

For medicinal chemistry groups conducting parallel synthesis or DNA-encoded library (DEL) construction, the predicted aqueous solubility advantage of the furopyridine core (~5,167 mg/L for the parent scaffold) and the ionizable carboxylic acid handle facilitate solution-phase chemistry under aqueous-compatible conditions, reducing DMSO dependence that can confound biochemical assay results .

Quote Request

Request a Quote for 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.